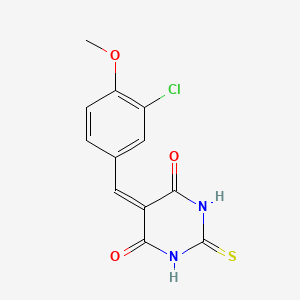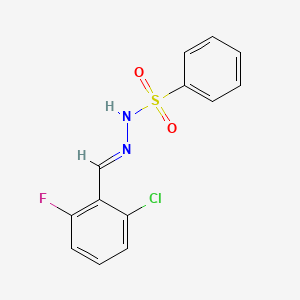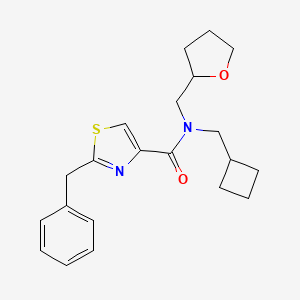![molecular formula C14H10F3N3 B5608345 5-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5608345.png)
5-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of interest due to its versatile chemical structure, which allows for various chemical reactions and modifications. This compound is part of the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities and potential as a scaffold in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of 5-aminopyrazole derivatives with trifluoromethyl-beta-diketones or similar starting materials. For instance, a regioselective synthesis approach for 7-trifluoromethylpyrazolo[1,5-a]pyrimidines has been reported, involving the reaction of 3(5)aminopyrazoles with 1,3-diketones containing a CF3 group, showcasing the importance of the trifluoromethyl group in the synthesis process (Emelina et al., 2001).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, with substituents that can significantly influence its chemical behavior and physical properties. Studies have focused on elucidating the crystal structure of these compounds to understand better their regioselectivity and reactivity patterns.
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including N-alkylation, SNAr, and Suzuki cross-coupling reactions, allowing for the functionalization of the core structure. These reactions are crucial for synthesizing derivatives with potential biological activities and exploring the chemical space of this scaffold (Jismy et al., 2020).
properties
IUPAC Name |
5-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c1-9-7-12(14(15,16)17)20-13(19-9)11(8-18-20)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESZMUPUVWJFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-furyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5608269.png)


![N-(2-{4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5608284.png)
![N-(4-methylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5608289.png)

![N-(3-pyridin-4-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5608299.png)
![N-cyclopropyl-5-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B5608307.png)
![3-methyl-N'-[4-(4-quinazolinyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5608313.png)
![2,2,4,7-tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5608319.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4-quinolinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5608329.png)

![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5608353.png)